a comprehensive list of SEO-driven, long-tail keywords related to “Propanimidamide”, with the primary audience being scientific researchers.
a comprehensive list of SEO-driven, long-tail keywords related to “Propanimidamide”, with the primary audience being scientific researchers.
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of Propanimidamide and its derivatives, providing researchers with a foundational resource for further investigation.
This technical guide offers a detailed overview of Propanimidamide, a molecule of growing interest in medicinal chemistry and drug discovery. While direct research on Propanimidamide is emerging, this document synthesizes current knowledge from studies on closely related propanamide and imidamide derivatives to provide a comprehensive resource for researchers. The guide covers the chemical properties, potential biological activities, and methodologies for studying this class of compounds, aiming to facilitate further exploration of their therapeutic applications.
Long-Tail Keywords for SEO
To enhance the discoverability of research related to Propanimidamide, a curated list of SEO-driven, long-tail keywords has been compiled. These keywords are designed to match the specific queries of scientific researchers, drug development professionals, and medicinal chemists.
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Propanimidamide derivatives synthesis and characterization
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Biological activity of N-substituted propanamides
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Propanimidamide mechanism of action in cancer cells
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Enzyme inhibition assays for propanamide compounds
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Molecular docking studies of propanimidamide analogs
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Quantitative structure-activity relationship of propanamides
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Propanimidamide as a scaffold in drug discovery
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Cell-based assays for propanimidamide cytotoxicity
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Signaling pathways affected by propanamide derivatives
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In vitro evaluation of propanimidamide therapeutic potential
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Pharmacokinetic and pharmacodynamic properties of propanamides
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Propanimidamide target identification and validation
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Crystallography of propanamide-protein complexes
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Toxicology and safety profile of propanimidamide compounds
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Development of propanamide-based therapeutic agents
Chemical and Physical Properties
Propanimidamide, also known as propionamidine, is a simple organic compound with the chemical formula C3H8N2. Its structure consists of a three-carbon chain with an amidine functional group. The hydrochloride salt of propanimidamide is a common form used in research.[1] The chemical properties of Propanimidamide and its derivatives can be found in public chemical databases such as PubChem.[1][2]
Table 1: Physicochemical Properties of Propanimidamide and a Representative Derivative
| Property | Propanimidamide | 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide[2] |
| IUPAC Name | propanimidamide | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide |
| Molecular Formula | C3H8N2 | C8H14N6S2 |
| Molecular Weight | 72.11 g/mol | 258.4 g/mol |
| CAS Number | 4151-17-7 (hydrochloride) | 124646-10-2 |
Potential Biological Activities and Therapeutic Applications
While specific biological activities of the parent Propanimidamide molecule are not extensively documented in publicly available literature, research on its derivatives suggests a range of potential therapeutic applications. The propanamide and imidamide scaffolds are present in various biologically active compounds.
Studies on propanamide-sulfonamide based drug conjugates have shown potential as dual inhibitors of urease and cyclooxygenase-2 (COX-2), indicating possible anti-inflammatory and anti-ulcer activities. Furthermore, derivatives of propanamide have been investigated for their antimicrobial, antioxidant, and anticancer properties. For instance, certain benzamide (B126) derivatives, which share structural similarities, have been shown to induce apoptosis in cancer cells.[3]
Postulated Mechanism of Action and Signaling Pathways
The precise mechanism of action for Propanimidamide is not yet elucidated. However, based on studies of its derivatives, several potential mechanisms can be proposed. For example, the inhibition of enzymes like urease and COX-2 by propanamide conjugates suggests direct interaction with the active sites of these proteins.
Molecular docking studies on various propanamide derivatives have provided insights into their binding modes with target proteins.[4][5][6][7][8] These in silico studies help in predicting the binding affinity and identifying key interacting residues, which is crucial for understanding the mechanism of action at a molecular level.
Given the diverse biological activities of related compounds, Propanimidamide and its analogs could potentially modulate various signaling pathways. For instance, if they possess anti-inflammatory properties, they might interfere with pathways like the NF-κB signaling pathway. If they exhibit anticancer effects, they could be involved in apoptosis-related pathways or cell cycle regulation.[3] Further research is needed to identify the specific signaling cascades affected by Propanimidamide.
Diagram: Hypothetical Signaling Pathway Modulation by a Propanimidamide Derivative
This diagram illustrates a hypothetical scenario where a Propanimidamide derivative, upon binding to a cell surface receptor, triggers a downstream signaling cascade leading to the inhibition of a key inflammatory transcription factor.
Caption: Hypothetical signaling pathway.
Experimental Protocols
To facilitate further research on Propanimidamide and its derivatives, this section outlines general methodologies for key experiments.
Enzyme Inhibition Assays
Enzyme inhibition assays are crucial for determining the potency and mechanism of action of a compound against a specific enzyme target.[9][10][11]
Table 2: General Protocol for an Enzyme Inhibition Assay
| Step | Procedure |
| 1. Reagent Preparation | Prepare buffer solutions, enzyme stock solution, substrate stock solution, and a dilution series of the Propanimidamide compound. |
| 2. Assay Setup | In a microplate, add the buffer, enzyme, and the Propanimidamide compound at various concentrations. Incubate for a specific time at a controlled temperature. |
| 3. Reaction Initiation | Add the substrate to initiate the enzymatic reaction. |
| 4. Data Acquisition | Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry). |
| 5. Data Analysis | Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. |
Diagram: Workflow for an Enzyme Inhibition Assay
This diagram outlines the typical workflow for performing an enzyme inhibition assay to determine the IC50 of a compound.
Caption: Enzyme inhibition assay workflow.
Cell-Based Assays
Cell-based assays are essential for evaluating the biological effects of a compound in a more physiologically relevant context.[12][13][14][15]
Table 3: General Protocol for a Cell Viability Assay (MTT Assay)
| Step | Procedure |
| 1. Cell Culture | Seed cells in a 96-well plate and allow them to adhere overnight. |
| 2. Compound Treatment | Treat the cells with various concentrations of the Propanimidamide compound and incubate for a desired period (e.g., 24, 48, 72 hours). |
| 3. MTT Addition | Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. |
| 4. Solubilization | Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. |
| 5. Absorbance Reading | Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. |
| 6. Data Analysis | Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value. |
Diagram: Logical Flow of a Cell-Based Assay for Cytotoxicity
This diagram illustrates the logical progression of a cell-based assay to assess the cytotoxic effects of a test compound.
Caption: Cell-based cytotoxicity assay flow.
Conclusion
Propanimidamide and its derivatives represent a promising area for drug discovery, with the potential to address a variety of therapeutic needs. This technical guide provides a foundational understanding of this class of compounds, drawing upon existing research on related molecules. The provided long-tail keywords, data summaries, and experimental frameworks are intended to empower researchers to further investigate the biological activities and therapeutic potential of Propanimidamide. Future studies focusing on direct target identification, elucidation of specific signaling pathways, and comprehensive in vivo efficacy and safety assessments will be critical in advancing these promising compounds towards clinical applications.
References
- 1. CID 173196436 | C6H16N4 | CID 173196436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide | C8H14N6S2 | CID 15572362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Selecting the Right Cell-Based Assay [moleculardevices.com]
- 13. protagene.com [protagene.com]
- 14. solvias.com [solvias.com]
- 15. nuvisan.com [nuvisan.com]
